CGP52421 is being studied for its potential to inhibit enzymes called kinases. Kinases play an important role in cell signaling, and abnormal kinase activity can contribute to cancer. By inhibiting kinases, CGP52421 may have the potential to slow or stop the growth of cancer cells. Source: MedChemExpress:
One specific kinase of interest is FMS-like tyrosine kinase-3 (FLT3). Mutations in the FLT3 gene are found in some patients with AML. CGP52421 has been shown to inhibit FLT3 activity in laboratory studies. Source: MedChemExpress:
N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide is a complex organic compound characterized by its intricate tricyclic structure and multiple functional groups. This compound features a benzamide moiety linked to a highly substituted tricyclic framework containing several chiral centers and an oxo group. Its unique architecture suggests potential for diverse biological interactions and applications in medicinal chemistry.
The chemical behavior of N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide can be anticipated based on the properties of its functional groups:
Preliminary studies suggest that compounds similar to N-methylbenzamide exhibit significant biological activity as phosphodiesterase inhibitors (specifically PDE10A), which are implicated in various neurological conditions . This suggests that the compound may have potential therapeutic applications in treating disorders such as schizophrenia and other cognitive impairments.
The synthesis of N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide can involve several steps:
The uniqueness of N-[...]-N-Methylbenzamide lies in its complex tricyclic structure and potential for selective biological activity compared to simpler analogs like N-Methylbenzamide or Acetanilide.
Interaction studies involving N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide may focus on:
Similar compounds include:
Compound Name | Structure Complexity | Biological Activity |
Purity >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
XLogP3 4.6
Exact Mass 600.23727
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Dates
Modify: 2024-04-14
1: Yin OQ, Wang Y, Schran H. A mechanism-based population pharmacokinetic model for characterizing time-dependent pharmacokinetics of midostaurin and its metabolites in human subjects. Clin Pharmacokinet. 2008;47(12):807-16. doi: 10.2165/0003088-200847120-00005. PubMed PMID: 19026036.
2: Wang Y, Yin OQ, Graf P, Kisicki JC, Schran H. Dose- and time-dependent pharmacokinetics of midostaurin in patients with diabetes mellitus. J Clin Pharmacol. 2008 Jun;48(6):763-75. doi: 10.1177/0091270008318006. PubMed PMID: 18508951. 3: Illmer T, Thiede HM, Thiede C, Bornhäuser M, Schaich M, Schleyer E, Ehninger G. A highly sensitive method for the detection of PKC412 (CGP41251) and its metabolites by high-performance liquid chromatography. J Pharmacol Toxicol Methods. 2007 Jul-Aug;56(1):23-7. Epub 2007 Feb 23. PubMed PMID: 17395497. 4: Levis M, Brown P, Smith BD, Stine A, Pham R, Stone R, Deangelo D, Galinsky I, Giles F, Estey E, Kantarjian H, Cohen P, Wang Y, Roesel J, Karp JE, Small D. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors. Blood. 2006 Nov 15;108(10):3477-83. Epub 2006 Jul 20. PubMed PMID: 16857987; PubMed Central PMCID: PMC1895426. Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
---|